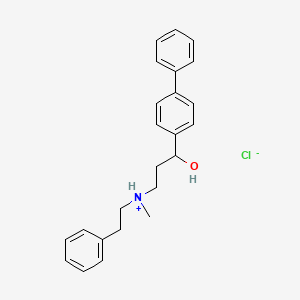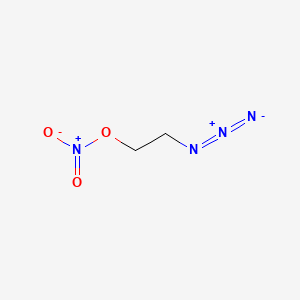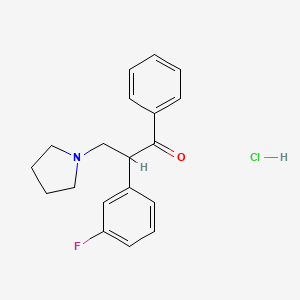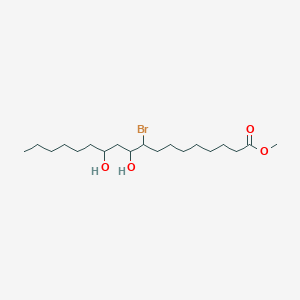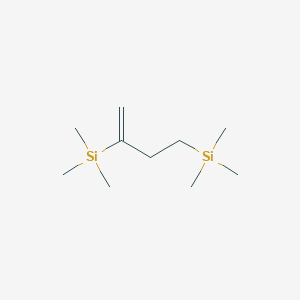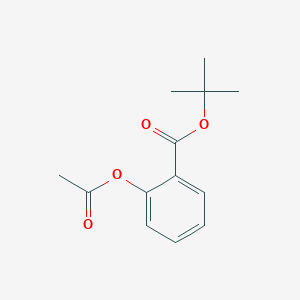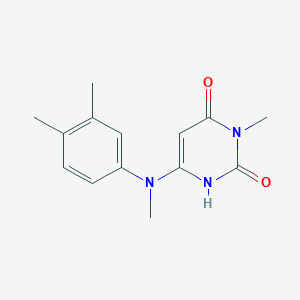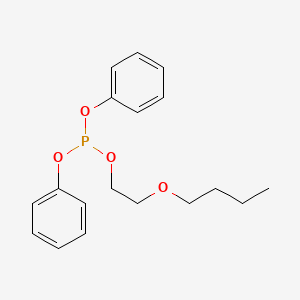![molecular formula C18H21NO5 B14654589 Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate CAS No. 40445-60-1](/img/structure/B14654589.png)
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is an organic compound that features a naphthalene ring substituted with a methoxy group and an amino group, which is further esterified with diethyl propanedioate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate typically involves the reaction of 6-methoxy-2-naphthylamine with diethyl malonate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the carbonyl carbon of diethyl malonate, followed by esterification.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperatures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction of the nitro group (if present) can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Aplicaciones Científicas De Investigación
Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or modulation of signaling pathways.
Comparación Con Compuestos Similares
- N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Comparison: Diethyl [(6-methoxynaphthalen-2-yl)amino]propanedioate is unique due to its ester functional group, which can influence its reactivity and solubility compared to similar amide derivatives. The presence of the methoxy group on the naphthalene ring also imparts distinct electronic properties, affecting its interaction with biological targets and its overall chemical behavior.
Propiedades
Número CAS |
40445-60-1 |
|---|---|
Fórmula molecular |
C18H21NO5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
diethyl 2-[(6-methoxynaphthalen-2-yl)amino]propanedioate |
InChI |
InChI=1S/C18H21NO5/c1-4-23-17(20)16(18(21)24-5-2)19-14-8-6-13-11-15(22-3)9-7-12(13)10-14/h6-11,16,19H,4-5H2,1-3H3 |
Clave InChI |
MFNDAOYQTUVHHB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)NC1=CC2=C(C=C1)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


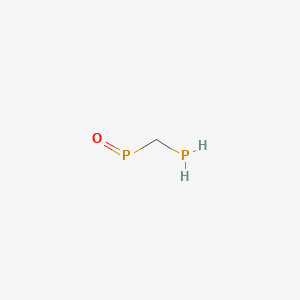
![1,4-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14654510.png)
![Methyl [3-hydroxy-2-(pent-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14654511.png)
